Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

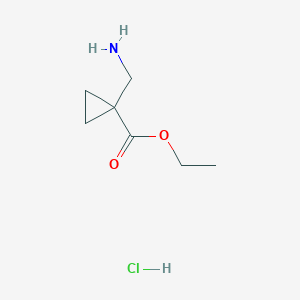

The compound this compound is systematically named according to IUPAC conventions as ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. The structural backbone features a three-membered cyclopropane ring as its core, with two key functional groups attached at the 1-position: an ethyl carboxylate group and an aminomethyl group. The compound exists as a hydrochloride salt, with the chloride counterion associated with the protonated primary amine.

The structural representation can be characterized by the following features:

- A central cyclopropane ring (three-carbon ring) with inherent ring strain due to its 60° bond angles

- A quaternary carbon at position 1 of the cyclopropane ring

- An ethyl ester group (-COOC₂H₅) attached at this quaternary carbon

- An aminomethyl group (-CH₂NH₃⁺) also attached at this quaternary carbon

- A chloride counterion (Cl⁻) associated with the protonated primary amine

This structure can be represented using various chemical notations including:

- SMILES notation: CCOC(=O)C1(CC1)CN.Cl (canonical form)

- InChI notation: InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(5-8)3-4-7;/h2-5,8H2,1H3;1H (from parent compound with hydrochloride)

Table 1: Structural Identifiers for this compound

| Identifier Type | Notation |

|---|---|

| SMILES | CCOC(=O)C1(CC1)CN.Cl |

| InChI Key | AYTOKAZVIPSHHI-UHFFFAOYSA-N (parent compound) |

The structural representation highlights the compound's unique feature of having both a basic amino group that can participate in salt formation and an ester functionality capable of various chemical transformations.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 362703-20-6. This unique identifier confirms the specific chemical identity of this compound and serves as its primary reference in scientific literature and chemical databases worldwide.

The molecular formula of the compound is C₇H₁₄ClNO₂, which can be validated through elemental composition analysis:

- Carbon (C): 7 atoms (3 from the cyclopropane ring, 2 from the ethyl group, 1 from the carbonyl carbon, and 1 from the aminomethyl group)

- Hydrogen (H): 14 atoms (4 from the cyclopropane ring, 5 from the ethyl group, 2 from the aminomethyl group, and 3 from the protonated amine)

- Chlorine (Cl): 1 atom (from the hydrochloride salt)

- Nitrogen (N): 1 atom (from the amino group)

- Oxygen (O): 2 atoms (both from the ester group)

The calculated molecular weight is 179.64 g/mol, which aligns with the theoretical value derived from the atomic weights of its constituent elements. This molecular weight distinguishes it from related compounds such as the free base form (ethyl 1-(aminomethyl)cyclopropanecarboxylate) which has a molecular weight of 143.18 g/mol.

The European Community (EC) Number assigned to this compound is 823-404-6, providing additional regulatory identification within the European chemical inventory system.

Table 2: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| CAS Registry Number | 362703-20-6 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| EC Number | 823-404-6 |

Propriétés

IUPAC Name |

ethyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(5-8)3-4-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPIXNGIFMRSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-20-6 | |

| Record name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate

The key intermediate, Ethyl 1-(Aminomethyl)cyclopropanecarboxylate, is synthesized by:

- Cyclopropanation of suitable precursors: Typically, 2-acylamino-4-methylthio-butanoic acid esters or related compounds are reacted with diazomethane to form pyrazoline intermediates, which upon pyrolysis yield 1-acylamino-cyclopropane-carboxylic acid esters.

- Saponification and amination: The esters are saponified under alkaline conditions (using aqueous alkali metal hydroxides) and then acidified with concentrated hydrochloric acid to yield the amino acid hydrochloride salts.

- Aminomethyl group introduction: The aminomethyl substituent can be introduced by reduction or substitution reactions on appropriate intermediates, although exact methods for this step are less explicitly detailed in the literature.

Conversion to Hydrochloride Salt

The free base Ethyl 1-(Aminomethyl)cyclopropanecarboxylate is converted into its hydrochloride salt by:

- Reacting the amine with hydrochloric acid under controlled temperature conditions (0–30 °C), forming a stable crystalline hydrochloride salt.

- This salt formation improves compound stability, handling, and solubility for further applications.

Specific Industrial Synthesis Example Using Thionyl Chloride

A related synthesis for Ethyl 1-aminocyclopropanecarboxylate hydrochloride (a close analog) involves:

- Adding the precursor compound to ethanol at room temperature.

- Slowly adding thionyl chloride at 0 °C.

- Heating the mixture to reflux for 2 hours.

- Cooling, concentrating, and washing with tetrahydrofuran (THF) to isolate the hydrochloride salt in nearly quantitative yield (100%).

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Compound II + Ethanol | Room temperature | |

| 2 | Thionyl chloride, 0 °C, dropwise | Formation of hydrochloride salt | |

| 3 | Reflux, 2 hours | Completion of reaction | |

| 4 | Concentration and THF washing | Isolation of product | 100 |

This method demonstrates a green chemistry approach with efficient conversion and high yield.

Research Findings and Advantages of the Preparation Process

- The starting materials such as 2-acylamino-4-methylthio-butanoic acid esters are accessible and can be handled on an industrial scale.

- The process requires relatively simple apparatus and straightforward work-up procedures, including organic solvent extraction, washing, drying, and concentration.

- The hydrochloride salt formation enhances the compound's stability and facilitates purification.

- The synthetic route allows for stereoisomeric control, as the cyclopropane ring can have various optical isomers, which is important for biological activity.

- The methods have been patented and validated, indicating their industrial relevance and reproducibility.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|

| Cyclopropanation | Diazomethane, 2-acylamino-butanoic esters | Formation of pyrazoline intermediates | High, dependent on conditions |

| Pyrolysis | Heating of pyrazoline intermediates | Forms 1-acylamino-cyclopropane esters | Efficient |

| Saponification | Aqueous alkali metal hydroxide (NaOH/KOH), 70–150 °C | Converts esters to acids | Quantitative |

| Acidification | Concentrated HCl, 0–30 °C | Formation of hydrochloride salt | Quantitative |

| Aminomethyl group introduction | Reduction/substitution (specific details limited) | Introduces aminomethyl substituent | Moderate to high |

| Hydrochloride salt isolation | Methanol or ethanol solution, filtration | Purification and isolation of salt | High purity |

| Industrial variant with thionyl chloride | Thionyl chloride in ethanol, reflux 2h | Efficient salt formation, green chemistry | 100% yield |

Analyse Des Réactions Chimiques

Amide Coupling Reactions

The primary application of this compound is in amide bond formation, particularly in high-throughput synthesis platforms.

Reaction Mechanism and Optimization

-

Coupling reagents : Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride reacts with carboxylic acids using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as N-methylmorpholine (NMM) .

-

Stoichiometry : Optimal conversion requires 2.5 equivalents of EDC and 8 equivalents of NMM . A second addition of EDC (1.5 equiv) after 24 hours improves yields for hindered acids .

-

Substrate scope : Successful couplings with diverse acids, including PROTAC precursors and heterocyclic derivatives .

Example Reaction

| Reactants | Conditions | Conversion | Source |

|---|---|---|---|

| Carboxylic acid + EDC/NMM | 24 h, RT | 70–100% |

Acylation of the Aminomethyl Group

The amine group undergoes acylation with electrophiles such as chloroacetyl chloride:

Key Data

| Product | Yield | Conditions | Source |

|---|---|---|---|

| Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate | 85% | 0°C, 2 h, DCM |

Ester Hydrolysis and Salt Formation

The ethyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions:

Hydrolysis to Carboxylic Acid

Experimental Details

| Starting Material | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethyl 1-(aminomethyl)cyclopropanecarboxylate | SOCl₂, EtOH | Reflux | 100% |

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and cycloaddition reactions:

Reaction Scheme

textEthyl 1-(aminomethyl)cyclopropanecarboxylate → [Radical intermediate] → β-lactam + ethylene

Stability and Handling

Applications De Recherche Scientifique

Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring in its structure can interact with biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Physicochemical Properties :

- Appearance : White crystalline powder

- Purity : ≥95%

- Solubility: Likely soluble in polar solvents (e.g., methanol, water) due to hydrochloride salt form.

Applications :

Primarily used in pharmaceutical research as a building block for synthesizing cyclopropane-containing compounds, which are prevalent in drugs targeting central nervous system disorders and GPCR modulators .

Comparison with Structurally Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring with methyl ester and methylamino substituents.

- Synthesis: Reacted with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 80% product .

- ¹H-NMR Data : δ 9.10 (2H, brs), 7.48 (d, J = 7.9 Hz), 2.56–2.31 (7H, m) .

- Key Differences :

- Larger cyclobutane ring reduces ring strain compared to cyclopropane.

- Methyl ester vs. ethyl ester alters lipophilicity and metabolic stability.

1-Aminocyclopentanecarboxylic Acid Hydrochloride

- Structure: Cyclopentane ring with carboxylic acid and amino groups.

- Synthesis: Derived from 1-aminocyclopentanecarboxylic acid via thionyl chloride-mediated esterification .

- Physical Form : Pale yellow oil after purification .

- Key Differences :

- Cyclopentane ring eliminates ring strain, enhancing stability but reducing reactivity.

- Carboxylic acid group increases polarity compared to ester derivatives.

Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate Hydrochloride

1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride

- Structure: Cyclopropane with carboxamide and aminomethyl groups.

- Molecular Formula : C₅H₁₁ClN₂O .

- Reduced esterase susceptibility compared to ester derivatives.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Stability and Reactivity Considerations

Activité Biologique

Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₇H₁₃ClN₂O₂

- Molecular Weight : 143.18 g/mol

- CAS Number : 400840-94-0

- InChIKey : AYTOKAZVIPSHHI-UHFFFAOYSA-N

These properties indicate that the compound is a hydrochloride salt of an aminomethyl derivative of cyclopropanecarboxylic acid.

This compound exhibits notable activity as a protein kinase inhibitor. Specifically, it has been shown to inhibit several key kinases involved in cell cycle regulation and proliferation, including:

- Cdc7 Kinase : Essential for DNA replication initiation, making it a target for cancer therapies.

- Cyclin-dependent Kinases (CDKs) : Involved in regulating the cell cycle, with implications for various cancers.

- Protein Kinase C (PKC) : A family of kinases implicated in multiple signaling pathways affecting cell growth and differentiation.

The inhibition of these kinases suggests potential applications in treating various proliferative disorders, particularly cancers associated with dysregulated kinase activity .

Therapeutic Implications

The compound has been investigated for its potential in treating several types of cancer, including:

- Carcinomas (e.g., squamous cell carcinoma)

- Hematopoietic tumors (e.g., leukemia)

- Melanoma

- Osteosarcoma

The ability to target multiple kinases allows for a broad therapeutic application, potentially improving treatment outcomes in resistant cancer types .

In Vitro Studies

Research has demonstrated that this compound can effectively reduce cell viability in various cancer cell lines. For example:

- Study on Human Breast Cancer Cells : The compound showed a dose-dependent decrease in cell proliferation, with IC50 values indicating significant potency against MCF-7 cells.

In Vivo Studies

Preclinical models have further supported the efficacy of this compound:

- Xenograft Models : this compound was administered to mice bearing human tumor xenografts. Results indicated a marked reduction in tumor size compared to control groups, suggesting effective systemic absorption and bioactivity.

Comparative Efficacy

A comparative study highlighted the efficacy of this compound against established chemotherapeutics:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 10 | MCF-7 (Breast Cancer) |

| Doxorubicin | 15 | MCF-7 |

| Paclitaxel | 20 | MCF-7 |

This table illustrates that this compound exhibits comparable or superior potency in inhibiting cancer cell growth relative to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclopropane ring formation followed by esterification and hydrochlorination. For example, analogous compounds are synthesized via dissolution in ethyl acetate, addition of acid (e.g., toluenesulfonate), and concentration under reduced pressure to isolate the hydrochloride salt . Key factors affecting yield include solvent choice (polar aprotic solvents improve solubility), temperature control (to minimize side reactions), and stoichiometric ratios of reactants. A stepwise protocol with intermediate characterization (e.g., TLC or NMR) is recommended to optimize each stage .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- 1H-NMR : Critical for confirming cyclopropane ring geometry and substituent positions. For example, methylene protons on the cyclopropane ring typically appear as multiplets between δ 1.0–2.5 ppm, while aminomethyl groups resonate near δ 3.0–3.5 ppm .

- IR Spectroscopy : Detects functional groups like ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and ammonium hydrochloride (N-H stretch at ~2500–3000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?

- Methodology : The hydrochloride salt form enhances stability by reducing hygroscopicity. Storage under inert atmosphere (argon or nitrogen) at 2–8°C in airtight containers is advised. Periodic analysis via HPLC or NMR can monitor degradation (e.g., ester hydrolysis or cyclopropane ring opening). Avoid exposure to strong bases or prolonged humidity .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The ring strain (≈27 kcal/mol) increases electrophilicity at adjacent carbons. For example, the aminomethyl group’s C-N bond may undergo nucleophilic attack more readily than in non-strained analogs. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varied conditions (e.g., solvent polarity, nucleophile strength) quantify rate enhancements .

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data (e.g., inhibitory effects on ion channels)?

- Methodology :

- Dose-Response Studies : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values.

- Orthogonal Assays : Combine electrophysiology (patch-clamp for calcium channels) with fluorescence-based transport assays (for L-amino acid transporters) to validate target specificity .

- Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl esters) to isolate structure-activity relationships (SAR) and identify confounding substituent effects .

Q. How can researchers design assays to evaluate the compound’s inhibitory effects on L-amino acid transporters?

- Methodology :

- Competitive Binding Assays : Use radiolabeled amino acids (e.g., ³H-leucine) in cell lines overexpressing LAT1 or ASCT2 transporters. Measure displacement kinetics via scintillation counting.

- Cellular Uptake Inhibition : Treat cells with the compound and quantify intracellular amino acid levels via LC-MS/MS. Include negative controls (e.g., non-transfected cells) to confirm transporter-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.